

Application Note: Quantitative Analysis of 2-Hydroxypalmitic Acid-d30 by LC-MS/MS

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Compound of Interest

Compound Name: 2-Hydroxypalmitic acid-d30

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Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hydroxypalmitic acid and its deuterated internal standard, **2-Hydroxypalmitic acid-d30**, in a biological matrix. The method utilizes a simple protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection by electrospray ionization (ESI) in negative ion mode. This method is suitable for use in research, clinical, and drug development settings where the accurate quantification of this hydroxylated fatty acid is required.

Introduction

2-Hydroxypalmitic acid is a hydroxylated fatty acid that plays a role in various biological processes. Accurate and reliable quantification of this analyte in biological samples is crucial for understanding its physiological and pathological significance. LC-MS/MS offers high selectivity and sensitivity for the analysis of fatty acids.[1][2] The use of a stable isotope-labeled internal standard, **2-Hydroxypalmitic acid-d30**, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

ExperimentalMaterials and Reagents

• 2-Hydroxypalmitic acid (≥98% purity)



- 2-Hydroxypalmitic acid-d30 (≥98% purity, isotopic purity ≥99%)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Human plasma (or other relevant biological matrix)

Standard Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxypalmitic acid and **2-Hydroxypalmitic acid-d30** in methanol.

Working Standard Solutions: Prepare serial dilutions of the 2-Hydroxypalmitic acid stock solution in methanol:water (1:1, v/v) to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **2-Hydroxypalmitic acid-d30** stock solution in methanol:water (1:1, v/v).

Sample Preparation Protocol

- Thaw Samples: Thaw biological samples (e.g., plasma) and quality control (QC) samples on ice.
- Aliquoting: Aliquot 100 μ L of each sample, calibration standard, and QC sample into a 1.5 mL microcentrifuge tube.
- Add Internal Standard: Add 10 μ L of the 100 ng/mL IS working solution to all tubes except for the blank matrix samples.
- Protein Precipitation: Add 400 μL of ice-cold acetonitrile to each tube.
- Vortex: Vortex each tube for 30 seconds to precipitate proteins.
- Centrifuge: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Transfer Supernatant: Carefully transfer the supernatant to a new tube.
- Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.



- Reconstitute: Reconstitute the dried extract in 100 μL of methanol:water (80:20, v/v).
- Transfer to Vials: Transfer the reconstituted samples to LC-MS vials for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile:Methanol (80:20, v/v) with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	Time (min)

Mass Spectrometry (MS) Parameters:



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Capillary Voltage	-3.5 kV
Source Temperature	150°C
Desolvation Temperature	400°C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Detection Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Cone Voltage (V)	Collision Energy (eV)
2- Hydroxypalmi tic acid	271.2	227.2	100	30	15
2- Hydroxypalmi tic acid-d30	301.4	257.4	100	30	15

Quantitative Data Summary

The method was validated for linearity, precision, and accuracy. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.



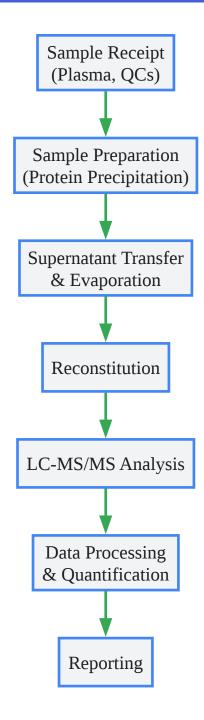
Parameter	2-Hydroxypalmitic acid
Linear Range (ng/mL)	1 - 1000
Correlation Coefficient (r²)	> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)	1
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% bias)	± 15%

Quality Control (QC) Sample Concentrations:

QC Level	Concentration (ng/mL)
Low	3
Medium	300
High	800

Visualizations

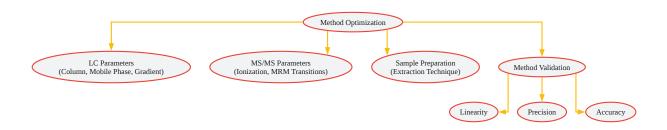




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Caption: Overall experimental workflow from sample receipt to data analysis.





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Caption: Logical relationship of the key method development steps.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 2-Hydroxypalmitic acid in biological matrices. The simple sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in various research and development applications.

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References

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